N-hydroxy-4-(oleamidomethyl)benzamide
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Overview
Description
N-hydroxy-4-(oleamidomethyl)benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its unique structure, which includes an oleamide group and a hydroxyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(oleamidomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(oleamidomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-hydroxy-4-(oleamidomethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with proteins and enzymes.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(oleamidomethyl)benzamide involves its interaction with molecular targets such as histone deacetylases. Histone deacetylation plays a crucial role in epigenetic regulation, and the compound’s ability to inhibit this process makes it a potential therapeutic agent . The hydroxyl group in the compound is responsible for binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-((2-hydroxy-3-methoxybenzyl)amino)benzamide
- N-hydroxy-4-((2-hydroxybenzyl)amino)benzamide
Uniqueness
N-hydroxy-4-(oleamidomethyl)benzamide is unique due to its oleamide group, which imparts distinct chemical and biological properties. The presence of the oleamide group enhances its lipophilicity, making it more effective in interacting with lipid membranes and proteins .
Properties
Molecular Formula |
C26H42N2O3 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-hydroxy-4-[[[(Z)-octadec-9-enoyl]amino]methyl]benzamide |
InChI |
InChI=1S/C26H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(29)27-22-23-18-20-24(21-19-23)26(30)28-31/h9-10,18-21,31H,2-8,11-17,22H2,1H3,(H,27,29)(H,28,30)/b10-9- |
InChI Key |
SINCREJZYIHLQD-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
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